
N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide, commonly known as BMS-986142, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMS-986142 is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a crucial role in the immune system's signaling pathway. As a result, BMS-986142 has been studied for its potential use in treating autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
BMS-986142 selectively inhibits the TYK2 enzyme, which is a critical component of the Janus kinase (JAK) signaling pathway. The JAK-STAT (signal transducer and activator of transcription) pathway plays a crucial role in regulating the immune system's response to various stimuli. By inhibiting TYK2, BMS-986142 can modulate the immune response, reducing inflammation and potentially improving disease outcomes.
Biochemical and Physiological Effects
BMS-986142's selective inhibition of TYK2 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). Additionally, BMS-986142 has been shown to decrease the activation of T cells and B cells, which are involved in the immune response. These effects suggest that BMS-986142 has the potential to modulate the immune response and reduce inflammation in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMS-986142 in lab experiments is its selectivity for TYK2. This selectivity allows researchers to study the specific effects of TYK2 inhibition on the immune response, without affecting other components of the JAK-STAT pathway. However, one limitation of using BMS-986142 is its potential off-target effects on other kinases. Therefore, researchers must carefully control for these potential effects when studying BMS-986142's impact on the immune system.
Zukünftige Richtungen
There are several potential future directions for BMS-986142 research. One area of interest is its potential use in combination therapies with other JAK inhibitors. Additionally, researchers are exploring BMS-986142's potential use in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, there is ongoing research into the safety and efficacy of BMS-986142 in clinical trials, which will provide valuable information on its potential as a therapeutic agent.
Conclusion
In conclusion, BMS-986142 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications in autoimmune diseases. Its selective inhibition of TYK2 offers a unique approach to modulating the immune response and reducing inflammation. While there are limitations to its use in lab experiments, ongoing research into its safety and efficacy in clinical trials offers hope for its potential as a therapeutic agent in the future.
Synthesemethoden
The synthesis of BMS-986142 involves a multistep process that starts with the reaction of 2,4-dimethylbenzenesulfonyl chloride with butan-2-amine to form N-butan-2-yl-2,4-dimethylbenzenesulfonamide. This intermediate is then reacted with methanol and a catalytic amount of sulfuric acid to yield the desired product, BMS-986142.
Wissenschaftliche Forschungsanwendungen
BMS-986142 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, BMS-986142 has shown promising results in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-5-10(3)13-17(14,15)12-7-6-9(2)8-11(12)16-4/h6-8,10,13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFKSAUKOUENNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

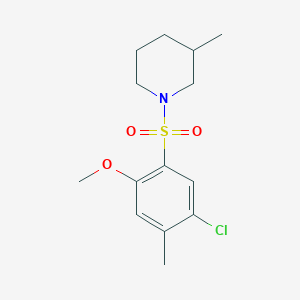
![2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B344943.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344944.png)
![4-(4-Fluorophenyl)-1-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B344947.png)
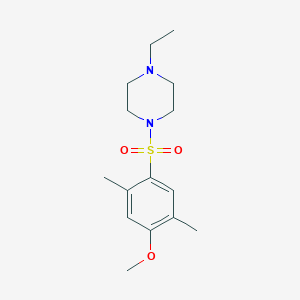
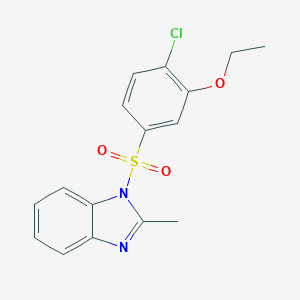
![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344953.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B344955.png)
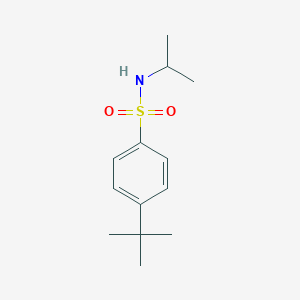
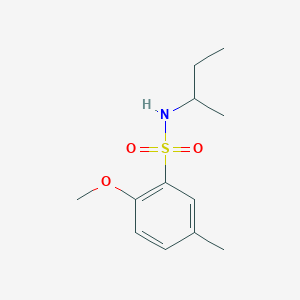
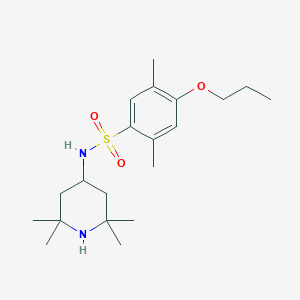
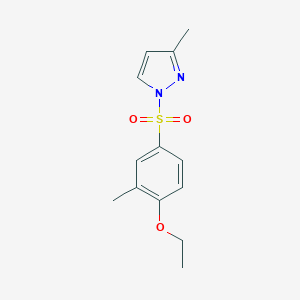
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344967.png)
